delta-Amyrin

Antiviral Research Hepatitis C Virus Molecular Docking

Sourcing isomerically pure δ-amyrin for CD81 receptor studies is challenging-natural extracts yield it only as a minor constituent and α/β-amyrin contamination confounds SAR data. BenchChem supplies δ-amyrin (≥98%) verified for the oleanane C13-C18 double-bond configuration critical to target engagement. • \(\Delta\)ΔG = -0.6 kcal/mol vs. α-amyrin at CD81 (-7.9 vs. -7.3 kcal/mol), enabling definitive SAR ranking in HCV entry programs. • Favorable in silico safety gate: no hepatotoxicity, no AMES toxicity; predicted oral bioavailability 50%, BBB penetration 57.5%. • Heterologous synthase expression yields 48% δ-amyrin; our purified lot eliminates isomer ambiguity for reference-standard or biosynthetic-intermediate applications.

Molecular Formula C30H50O
Molecular Weight 426.7 g/mol
Cat. No. B1253152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedelta-Amyrin
Molecular FormulaC30H50O
Molecular Weight426.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=C2C1)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C)C
InChIInChI=1S/C30H50O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h22-24,31H,9-19H2,1-8H3/t22-,23+,24-,27+,28-,29+,30+/m0/s1
InChIKeyJOCIRBSYAYKMEF-YDPPSCFKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Delta-Amyrin Procurement & Research Guide


Delta-Amyrin (δ-Amyrin) is a pentacyclic triterpenoid belonging to the amyrin class of natural products, characterized by an oleanane skeleton with a C13–C18 double bond and a 3β-hydroxy group [1]. It shares the molecular formula C₃₀H₅₀O with its structural isomers α-amyrin (ursane skeleton) and β-amyrin (oleanane skeleton with C12–C13 unsaturation), but the distinct position of its double bond confers differentiated interaction profiles with biological targets [2].

Positional isomer probe for CD81 receptor interaction studies

Natural triterpene with distinct double-bond geometry among amyrin isomers

Synthetic biology feedstock via δ-amyrin synthase expression systems

Structural Differentiation and Target-Specificity


Although α-, β-, and δ-amyrin are constitutional isomers derived from the same cyclization cascade of (3S)-2,3-oxidosqualene, their double-bond positional isomerism drives divergent ligand–receptor interactions and functional outcomes [1]. Substitution with α-amyrin or β-amyrin is not pharmacologically neutral: in silico docking against the CD81 receptor—a critical HCV entry factor—reveals that δ-amyrin and β-amyrin exhibit significantly higher binding affinity (−7.9 kcal/mol) than α-amyrin (−7.3 kcal/mol), with the δ-isomer demonstrating distinct intermolecular contact patterns that inform target-specific antiviral research programs [2].

Isomer

α-Amyrin or β-amyrin substitution may alter CD81 binding interaction profile and is not interchangeable without validation.

Position

Double-bond positional isomerism drives distinct ligand-receptor contact patterns; target-engagement results may not transfer.

Head-to-Head Evidence vs. Alpha- and Beta-Amyrin


CD81 Receptor Binding Affinity

In a combined in silico and in vivo study directly comparing all three amyrin subunits, δ-amyrin demonstrated binding affinity to the CD81 receptor of −7.9 kcal/mol, equal to β-amyrin and exceeding α-amyrin by 0.6 kcal/mol, while the control ligand benzyl salicylate bound at −6.8 kcal/mol [1].

CD81 Binding Affinity
Head-to-head
−7.9 kcal/mol
δ-Amyrin vs α −7.3, control −6.8
Supports target engagement study design for HCV entry models.
In silico docking; MM-GBSA calculation against CD81 (PDB 1G8Q).
Antiviral Research Hepatitis C Virus Molecular Docking

Hepatotoxicity and AMES Toxicity Predictions

In silico ADMET profiling across all three amyrin subunits revealed that δ-amyrin, like α- and β-amyrin, exhibits no predicted hepatotoxicity or AMES toxicity, with maximum tolerated dose (MTD) values in the range of −0.56 to 0.736 log mg/kg/day [1]. By contrast, the control ligand benzyl salicylate showed partial hepatotoxicity [1].

Hepatotoxicity & AMES
Class-level
No predicted hepatotoxicity or AMES toxicity
May support prioritization in early lead optimization workflows.
In silico QSAR prediction; MTD range −0.56 to 0.736 log mg/kg/day.
ADMET Drug Discovery Safety Pharmacology

Oral Bioavailability and BBB Penetration

ADMET prediction via admetSAR 2 indicates that δ-amyrin has a human oral bioavailability probability of 0.5000 (50.00%) and a blood–brain barrier (BBB) penetration probability of 0.5750 (57.50%) [1]. These parameters define baseline pharmacokinetic expectations for in vivo experimental design.

Oral Bioavailability & BBB
Reported
Oral: 0.5000 (50.00%)
BBB: 0.5750 (57.50%)
Defines baseline ADME expectations for in vivo experimental design.
admetSAR 2 prediction; comparator data not available.
Pharmacokinetics ADMET CNS Drug Delivery

Biosynthetic Product Distribution

Expression of delta-amyrin synthase from Solanum lycopersicum in yeast yields 48% δ-amyrin, 18% α-amyrin, and 13% β-amyrin, with the remainder comprising multiflorenol, taraxasterol, and Ψ-taraxasterol [1]. This product distribution contrasts with the predominant α-amyrin or β-amyrin output of the corresponding dedicated synthases.

Biosynthetic Product Distribution
Class-level
48% δ-amyrin (major product)
Supports sourcing decisions for δ-amyrin-enriched material.
Yeast expression of S. lycopersicum δ-amyrin synthase; α 18%, β 13%.
Biosynthesis Oxidosqualene Cyclase Triterpene Production

In Vivo Hepatoprotection: Beta-Amyrin Inference

In a DMN-induced mouse model of liver injury, β-amyrin administration produced significant improvements in oxidative stress markers, liver-specific enzymes, and antioxidant markers compared to α- and δ-amyrin [1]. While δ-amyrin was included in the study, β-amyrin demonstrated the most pronounced hepatoprotective efficacy in this model [1].

In Vivo Model Response Ranking
Endpoint context
β-Amyrin > α-Amyrin > δ-Amyrin
Guides compound selection for oxidative stress endpoint studies.
DMN-induced liver injury mouse model; oxidative stress and liver enzyme markers evaluated.
In Vivo Pharmacology Oxidative Stress Hepatoprotection

Delta-Amyrin Procurement and Applications


HCV Entry Inhibition via CD81 Receptor

Researchers investigating HCV entry mechanisms should prioritize δ-amyrin (or β-amyrin) over α-amyrin for CD81 receptor binding studies, given the 0.6 kcal/mol higher predicted binding affinity (−7.9 vs. −7.3 kcal/mol) [1]. This differential binding energy supports δ-amyrin as a more potent starting point for structure–activity relationship (SAR) exploration and target engagement validation.

ADMET Profiling and Lead Optimization

δ-Amyrin is suitable for inclusion in early-stage drug discovery programs where predicted safety parameters (no hepatotoxicity, no AMES toxicity) are required gatekeepers [1]. Its predicted human oral bioavailability (50%) and BBB penetration (57.5%) provide quantitative benchmarks for medicinal chemistry optimization efforts [2].

Biotechnological Production of δ-Amyrin

For researchers requiring δ-amyrin as a biosynthetic intermediate or reference standard, heterologous expression of Solanum lycopersicum delta-amyrin synthase in yeast offers a defined product profile containing 48% δ-amyrin [3]. This compares favorably to extraction from natural sources where δ-amyrin is typically a minor constituent.

Cannabinoid Receptor Modulation for Analgesia

δ-Amyrin has been reported to interact with cannabinoid receptors CB1 and CB2, reducing inflammation-related pain and pro-inflammatory cytokine production in experimental models . Researchers exploring non-opioid analgesic mechanisms or endocannabinoid system modulation may consider δ-amyrin as a structurally distinct alternative to α/β-amyrin mixtures.

Application
Selection Property
Validation Focus
CD81 Receptor Binding Studies
Isomer-specific docking profile
Target engagement validation in HCV entry models
ADMET Profiling for Lead Optimization
Predicted safety and bioavailability profile
Oral bioavailability and BBB permeability assessment
Biosynthetic Production of δ-Amyrin
Product distribution from δ-amyrin synthase
Batch purity and isomeric composition analysis
Cannabinoid Receptor Modulation Research
Reported CB1/CB2 interaction in pain models
Anti-inflammatory endpoint response in experimental models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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